Zincon
Overview
Description
Zincon is a useful research compound. Its molecular formula is C20H15N4NaO6S and its molecular weight is 462.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Zincon monosodium salt is primarily used as a colorimetric indicator for the detection and quantification of metal ions, specifically zinc (Zn), copper (Cu), and mercury (Hg) . These metal ions are the primary targets of this compound monosodium salt.
Mode of Action
This compound monosodium salt acts as a chelating agent, forming colored complexes with its target metal ions . The metal-Zincon complex formed shows a prominent absorption band in the visible region . This change in color is used to measure the concentration of the target metal ions spectrophotometrically .
Biochemical Pathways
It is known that the compound interacts with metal ions, forming complexes that can be detected spectrophotometrically . This interaction can be used to determine the concentration of these metal ions in various samples, which can provide valuable information about biochemical processes involving these ions.
Pharmacokinetics
It is known that the compound is soluble in aqueous alkali, slightly soluble in water and alcohol, and insoluble in other organic solvents . These properties may influence its bioavailability and distribution in the body or other systems.
Result of Action
The primary result of this compound monosodium salt’s action is the formation of colored complexes with metal ions, which can be detected and quantified spectrophotometrically . This allows for the determination of the concentration of these ions in various samples, providing valuable information about their presence and concentration.
Action Environment
The action of this compound monosodium salt can be influenced by various environmental factors. For example, the pH of the environment can affect the formation of the metal-Zincon complex . Additionally, the presence of other metal ions can also influence the selectivity and sensitivity of the assay . Therefore, careful control of the environment is necessary to ensure accurate and reliable results.
Biochemical Analysis
Biochemical Properties
Zincon plays a crucial role in biochemical reactions by forming complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules that contain metal ions as cofactors. For instance, this compound can bind to metalloproteins, which are proteins that contain metal ions essential for their biological activity. The interaction between this compound and these metalloproteins is primarily based on the coordination of the metal ion by the nitrogen and oxygen atoms in the this compound molecule .
Cellular Effects
This compound influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions. For example, this compound’s ability to chelate zinc ions can impact zinc-dependent enzymes and transcription factors, thereby influencing gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions. The binding interactions involve the coordination of metal ions by the nitrogen and oxygen atoms in the this compound molecule. This chelation process can inhibit or activate enzymes that require metal ions as cofactors. For example, this compound can inhibit zinc-dependent enzymes by sequestering zinc ions, thereby preventing the enzyme from functioning properly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at room temperature, but its solutions should be prepared fresh to ensure accuracy in experiments. Over time, this compound may degrade, leading to a decrease in its effectiveness as a colorimetric indicator. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to monitor metal ion concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing toxicity. At high doses, this compound may exhibit toxic effects, such as disrupting metal ion homeostasis and causing cellular damage. Studies in animal models have shown that high doses of this compound can lead to adverse effects, including oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ions as cofactors. It interacts with enzymes such as carboxypeptidase A, which catalyzes the hydrolysis of peptide bonds. By chelating metal ions, this compound can influence the activity of these enzymes and affect metabolic flux. Additionally, this compound can alter metabolite levels by modulating the availability of metal ions required for various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For example, this compound can bind to zinc transporters, which help distribute zinc ions throughout the cell. This distribution is crucial for maintaining metal ion homeostasis and ensuring the proper functioning of metal-dependent enzymes .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles where metal ions are concentrated. For instance, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes that require metal ions. This localization is essential for this compound’s activity and function in regulating metal ion concentrations within cells .
Biological Activity
Zincon, also known as 2-(4-carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid, is a zinc chelator widely studied for its biological activities. This compound exhibits significant interactions with zinc ions and has been implicated in various physiological processes, including antimicrobial activity, modulation of immune responses, and potential therapeutic applications in diseases such as COVID-19. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound functions primarily as a chelator of zinc ions, which are crucial for numerous biological processes. The binding of this compound to zinc alters its availability and can influence various cellular mechanisms:
- Zinc Homeostasis : this compound plays a role in maintaining zinc homeostasis within cells. By chelating excess zinc, it can prevent toxicity and regulate cellular signaling pathways that depend on zinc as a cofactor .
- Antimicrobial Properties : Studies have demonstrated that this compound can inhibit the growth of certain bacteria by disrupting their zinc uptake mechanisms. This is particularly relevant in the context of antibiotic resistance, where this compound's ability to modulate zinc levels may reduce bacterial virulence .
Antimicrobial Effects
This compound has shown promise in various antimicrobial applications:
- Inhibition of Bacterial Growth : Research indicates that this compound can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus by chelating zinc necessary for their metabolic processes .
- Biofilm Disruption : this compound has been observed to reduce biofilm formation in bacterial cultures, which is critical in preventing chronic infections .
Immunomodulatory Effects
This compound's interaction with zinc also extends to immune modulation:
- Enhancement of Immune Response : Zinc is known to play a vital role in immune function. By regulating zinc levels, this compound may enhance the immune response against pathogens. A case-control study indicated that oral zinc supplementation significantly reduced symptomatic COVID-19 infections, suggesting that compounds like this compound could be beneficial in similar contexts .
- Inflammatory Response Modulation : The compound may influence inflammatory pathways by altering zinc availability, which is crucial for the function of various immune cells .
Case Studies
Several studies have highlighted the potential applications of this compound:
- COVID-19 Prophylaxis : A clinical study evaluated the effectiveness of oral zinc supplementation (including formulations containing this compound) in preventing symptomatic COVID-19. Results showed a significant reduction in infection rates among participants receiving zinc compared to controls .
- Bacterial Infections : In vitro studies demonstrated that this compound could inhibit the adherence and virulence factor expression in enteropathogenic E. coli, showcasing its potential as an adjunct therapy in gastrointestinal infections .
Research Findings Summary
Properties
CAS No. |
62625-22-3 |
---|---|
Molecular Formula |
C20H15N4NaO6S |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
sodium;3-[(2Z)-2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C20H16N4O6S.Na/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27;/h1-12,22,25H,(H,26,27)(H,28,29,30);/q;+1/p-1/b23-21?,24-19-; |
InChI Key |
XBGLXASXFRESIN-IVGHJWTFSA-M |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=CC(=C2)S(=O)(=O)[O-])O)/N=NC3=CC=CC=C3C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |
Key on ui other cas no. |
62625-22-3 |
physical_description |
Purple solid; [Merck Index] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zincon interact with metal ions?
A1: this compound forms colored complexes with various metal ions, primarily through chelation. The molecule's hydroxyl and carboxyl groups, along with the nitrogen atoms in the formazan moiety, act as electron donors, coordinating with the positively charged metal ions. [, ]
Q2: What are the downstream effects of this compound-metal complex formation?
A2: The complexation of this compound with metal ions leads to significant changes in its absorption spectrum, particularly a shift in the absorbance maximum. This spectral change forms the basis for the colorimetric detection and quantification of metal ions. [, , ]
Q3: Does this compound interact with biomolecules other than metal ions?
A3: Yes, this compound can bind to proteins, particularly at acidic pH. This interaction can be utilized for protein staining in polyacrylamide gels and for the spectrophotometric determination of protein concentrations. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C13H9N4NaO6S and a molecular weight of 372.3 g/mol. []
Q5: What are the key spectroscopic characteristics of this compound?
A5: this compound exhibits characteristic absorbance maxima depending on its protonation state and complexation with metal ions. For instance, free this compound shows maximum absorbance at 465 nm at pH 4.2, while the this compound-zinc complex has a maximum absorbance at 620 nm. [, ]
Q6: Is this compound compatible with different analytical techniques?
A6: this compound demonstrates compatibility with various analytical techniques, including spectrophotometry, flow injection analysis, and electrochemical methods. Its versatile nature allows for its use in diverse analytical applications. [, , ]
Q7: How does the performance of this compound vary under different pH conditions?
A7: this compound's performance is highly pH-dependent. The formation and stability of its metal complexes, as well as its spectroscopic properties, are significantly influenced by the pH of the solution. Optimal pH conditions vary depending on the specific metal ion being analyzed. [, , ]
Q8: Does this compound exhibit any catalytic properties?
A8: While not traditionally considered a catalyst, this compound participates in catalytic kinetic spectrophotometric methods. For example, it plays a crucial role in the determination of trace nitrite based on the catalytic oxidation reaction between KBrO3 and this compound in an acidic medium. [, ]
Q9: Have computational methods been employed to study this compound and its interactions?
A9: While the provided research does not explicitly detail computational studies on this compound, such methods could be valuable for understanding its electronic structure, metal binding properties, and spectroscopic behavior. []
Q10: How do structural modifications of this compound affect its metal binding properties?
A10: While specific SAR studies on this compound are not presented in the provided research, it is reasonable to expect that modifications to its chelating groups or the formazan moiety would influence its metal binding affinity and selectivity. [, ]
Q11: What safety precautions should be taken when handling this compound?
A11: Specific safety data sheets (SDS) should be consulted for detailed information on the safe handling and disposal of this compound. Like many laboratory reagents, it is advisable to handle it with care, wearing appropriate personal protective equipment. []
Q12: Are there alternative reagents to this compound for metal ion detection?
A12: Yes, several alternative reagents exist for metal ion detection, each with its own advantages and limitations. Common examples include PAR (4-(2-pyridylazo)resorcinol), dithizone, and cuprizone. The choice of reagent depends on the specific application and the metal ions being analyzed. [, , ]
Q13: What are the recommended procedures for the disposal of this compound waste?
A13: Proper disposal of this compound waste is crucial to minimize environmental impact. Consult local regulations and safety data sheets for specific guidelines. Generally, waste containing this compound should be treated as hazardous chemical waste. []
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